N-[3-(aminomethyl)phenyl]-N-methylacetamide
Description
N-[3-(Aminomethyl)phenyl]-N-methylacetamide (CAS: 238428-27-8) is a tertiary amide featuring a phenyl ring substituted with an aminomethyl group at the meta position and a methylacetamide moiety. Its molecular formula is C₉H₁₃ClN₂O in its hydrochloride form (monohydrochloride) .
Properties
CAS No. |
849095-07-4 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12(2)10-5-3-4-9(6-10)7-11/h3-6H,7,11H2,1-2H3 |
InChI Key |
DPMYETDSKOTDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide typically involves the functionalization of a 3-aminomethyl-substituted aromatic precursor, followed by acetamide formation and N-methylation. The key steps often include:
- Introduction of the aminomethyl group on the phenyl ring.
- Formation of the acetamide moiety via acylation.
- Methylation of the amide nitrogen to yield the N-methylacetamide.
Specific Synthetic Routes
Mannich Reaction-Based Approach
One prominent method uses the Mannich reaction, a three-component condensation involving an aldehyde, a secondary amine, and an aromatic compound to install aminomethyl functionality. For example:
- Starting from acetophenone derivatives or substituted phenyl compounds, a Mannich reaction with formaldehyde and methylamine or related amines introduces the aminomethyl group.
- Subsequent acylation with acetic anhydride or acetyl chloride forms the acetamide group.
- Methylation of the amide nitrogen can be achieved by reaction with methyl iodide or dimethyl sulfate under basic conditions.
This approach is advantageous due to mild reaction conditions, good yields, and the availability of starting materials.
Direct Acylation of Aminomethylphenyl Precursors
Another route involves direct acylation of 3-(aminomethyl)aniline derivatives:
- The 3-(aminomethyl)phenylamine is first synthesized or procured.
- It is then reacted with acetic anhydride or acetyl chloride to form the acetamide.
- N-methylation is conducted either before or after acylation, depending on the method, using methylating agents under controlled conditions.
This method is straightforward but requires careful control to avoid over-alkylation or side reactions.
Multi-Step Synthesis from Acetophenone
A more detailed multi-step industrially viable synthesis involves:
- Starting with acetophenone, performing a Mannich reaction with paraformaldehyde and a secondary amine to obtain a Mannich base intermediate.
- Reacting this intermediate with appropriate reagents to introduce the aminomethyl group.
- Reduction and hydrolysis steps to yield the aminomethylphenyl intermediate.
- Final acylation and methylation to produce this compound.
This method is notable for high overall yield (≥74% over four steps), mild reaction conditions, and cost-effectiveness.
Alternative Synthetic Routes
- Some patents describe the preparation of related N-methylacetamide derivatives by direct amination of acetic acid with methylamine under controlled temperature and removal of water and acid by distillation to yield pure N-methylacetamide intermediates, which can be further functionalized.
- The use of α-chloroacetamide derivatives in nucleophilic substitution reactions with aminomethylphenyl compounds has also been reported for related structures.
Comparative Data Table of Preparation Methods
| Methodology | Starting Material(s) | Key Reactions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mannich Reaction with Acetophenone | Acetophenone, paraformaldehyde, methylamine | Mannich reaction, reduction, hydrolysis, acylation, methylation | ≥74% (4 steps) | Mild conditions, industrially scalable, cost-effective | Multi-step, requires purification |
| Direct Acylation of Aminomethylphenylamine | 3-(Aminomethyl)phenylamine, acetic anhydride | Acylation, N-methylation | Moderate to high | Straightforward, fewer steps | Potential side reactions |
| Amination of Acetic Acid | Acetic acid, methylamine | Amination, distillation | High | Simple, industrially feasible | Limited to N-methylacetamide only |
| Nucleophilic Substitution with α-Chloroacetamide | Aminomethylphenyl compounds, α-chloroacetamide | Substitution, acylation | Good | Versatile, good yields | Requires handling of halides |
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]-N-methylacetamide is a chemical compound with a molecular weight of approximately 178.24 g/mol. It features a phenyl ring substituted with an aminomethyl group and an N-methylacetamide moiety, and typically appears as a white to off-white solid with a melting point ranging from 188 to 191 °C.
Scientific Research Applications
this compound has potential applications in various fields. Several compounds exhibit structural similarities, such as N-[2-(aminomethyl)phenyl]-N-methylacetamide, N-[4-(aminomethyl)phenyl]-N-methylacetamide, and N,N-Dimethyl-3-aminobenzamide. What sets this compound apart is its specific substitution pattern on the phenyl ring, which influences its biological activity and interactions. The presence of both the aminomethyl and acetamide functionalities provides unique potential for interactions within biological systems that may not be shared by structurally similar compounds.
One primary chemical reaction involving this compound is its synthesis from 3-(aminomethyl)aniline and acetic anhydride, typically resulting in the formation of the acetamide linkage, which is crucial for its biological activity. The synthesis pathway highlights the reactivity of the amine group in nucleophilic acyl substitution reactions. The synthesis of this compound can be achieved through several methods, each potentially yielding varying purity and yield depending on the reaction conditions employed.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide, which plays a role in inflammation and pain signaling.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-[3-(Aminomethyl)phenyl]-N-methylacetamide and Analogues
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The aminomethyl group in the target compound acts as an electron donor, enhancing nucleophilicity at the phenyl ring. In contrast, the nitro group in N-(3-nitrophenyl)-N-phenyl-acetamide (CAS: 32047-90-8) withdraws electron density, reducing reactivity in electrophilic substitutions . The methoxy group in N-(3-Amino-4-methoxyphenyl)acetamide (CAS: 6375-47-9) improves solubility in polar solvents compared to the target compound .
Key Observations:
- The target compound’s synthesis likely follows acylation pathways similar to , where acetic anhydride reacts with primary amines to yield tertiary amides in ≥93% efficiency .
- In contrast, compounds like N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide require multi-step reactions involving sodium iodide and chlorotrimethylsilane, suggesting divergent synthetic complexity .
Physical and Spectroscopic Properties
- Vibrational Spectroscopy : N-methylacetamide derivatives exhibit distinct amide I (C=O stretch) and amide II (N-H bend) bands in IR spectra. The target compound’s vibrational modes may resemble those of N-methylacetamide, where in-plane vibrations are well-characterized .
- Solubility: The presence of aminomethyl and methylacetamide groups suggests moderate polarity, likely soluble in polar aprotic solvents (e.g., DMSO). Analogues with methoxy or dimethylamino groups (e.g., CAS: 954270-85-0) exhibit higher solubility .
Biological Activity
N-[3-(aminomethyl)phenyl]-N-methylacetamide (CAS No. 849020-90-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a phenyl ring substituted with an aminomethyl group and an N-methylacetamide moiety. The synthesis typically involves the reaction of 3-(aminomethyl)aniline with acetic anhydride, resulting in the formation of the acetamide linkage essential for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In a study examining related compounds, it was found that derivatives with similar functionalities could inhibit nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-12 . This suggests that this compound may also possess anti-inflammatory effects worth exploring.
The proposed mechanism of action for this compound involves the modulation of nitric oxide pathways, which are crucial in inflammatory responses and immune regulation. By inhibiting iNOS, the compound could potentially decrease nitric oxide levels, subsequently reducing inflammation and immune response .
Study on iNOS Inhibition
A notable study compared the effects of various iNOS inhibitors on macrophages activated by LPS and IFN-γ. The results indicated that selective inhibitors like 1400 W significantly suppressed nitric oxide production while enhancing IL-12 secretion. Although this study focused on related compounds, it provides insights into how similar structures may function in biological systems .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of N-methylacetamide derivatives. Studies indicate that while some related compounds exhibit toxicity at high doses, this compound has not shown significant adverse effects in preliminary assessments . This safety profile is crucial for its potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[2-(aminomethyl)phenyl]-N-methylacetamide | C10H14N2O | Similar structure; different substitution pattern |
| N-[4-(aminomethyl)phenyl]-N-methylacetamide | C10H14N2O | Variation in position of the aminomethyl group |
| N,N-Dimethyl-3-aminobenzamide | C10H14N2O | Contains dimethyl substitution instead of methylacetamide |
These comparisons highlight how variations in substitution patterns can influence biological activity and interaction profiles within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
